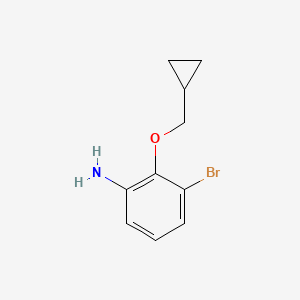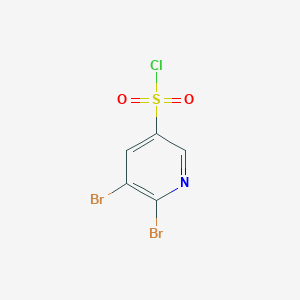
2,3-Dibromopyridine-5-sulfonyl chloride
Descripción general
Descripción
2,3-Dibromopyridine-5-sulfonyl chloride is a halogenated organic compound with the molecular formula C5H2Br2ClNO2S . It is widely used as a sulfonylating agent in organic synthesis.
Synthesis Analysis
The synthesis of substituted pyridines, such as this compound, involves a ring cleavage methodology reaction. This method allows the selective introduction of multiple functional groups . Another method involves the diazotation of substituted 3-aminopyridines, followed by substitution of diazo groups with sulfonyl groups .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered pyridine ring with bromine atoms at the 2 and 3 positions, and a sulfonyl chloride group at the 5 position.Chemical Reactions Analysis
This compound is used as a sulfonylating agent in organic synthesis. It can participate in various chemical reactions to introduce sulfonyl groups into other molecules.Aplicaciones Científicas De Investigación
Solid-Phase Synthesis of Heterocyclic Compounds
Polymer-supported sulfonyl chloride, a related compound, has been utilized in the solid-phase synthesis of 3,5-disubstituted 1,3-oxazolidin-2-ones. This methodology involves attaching 1,2-diols to a solid support, followed by reaction with p-toluenesulfonyl isocyanate and subsequent cyclo-elimination. Such compounds exhibit significant antibacterial activity, making them valuable in drug development (Holte, Thijs, & Zwanenburg, 1998).
Reactivity Towards Sulphuryl Chloride
The reactivity of 2,3-Dibromopyridine-5-sulfonyl chloride's derivative, 3,5-dibromopyridine-N-oxide, with sulphuryl chloride has been explored. This reaction yields a mixture of 2-chloro-3,5-dibromopyridine and 4-chloro-3,5-dibromopyridine, demonstrating the compound's potential in selective halogenation processes (Hertog & Hoogzand, 2010).
Synthesis of Pyridine Sulfonamides
A scalable and efficient synthesis route from 2,6-dibromopyridine to pyridine sulfonamides involves halogen-metal exchange followed by reaction with sulphuryl chloride. This method highlights the utility of dibromopyridine derivatives in synthesizing compounds with broad applications in pharmaceuticals and materials science (Emura et al., 2011).
Oxidative Reactions
2-Aminopyridine-3-sulfonyl chlorides, closely related to this compound, undergo reactions with tertiary amines in the presence of air to produce sulfonylethenamines. This dual role of sulfonyl chloride derivatives in promoting aerobic oxidation and electrophilically trapping the resulting enamine opens new pathways in organic synthesis (Wei et al., 2016).
Ruthenium-Catalyzed Meta Sulfonation
The catalytic meta sulfonation of 2-phenylpyridines in the presence of sulfonyl chlorides using (arene)ruthenium(II) complexes demonstrates the compound's role in facilitating atypical regioselectivity in cyclometalation reactions. This process provides a novel approach to functionalizing aromatic compounds in a controlled manner (Saidi et al., 2011).
Mecanismo De Acción
Propiedades
IUPAC Name |
5,6-dibromopyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2ClNO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBLLEANUSWWBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




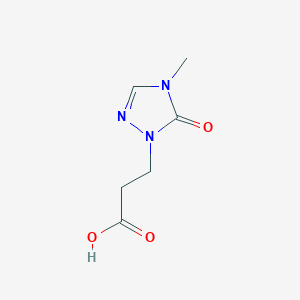
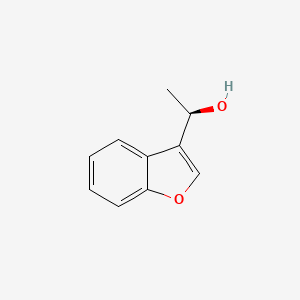
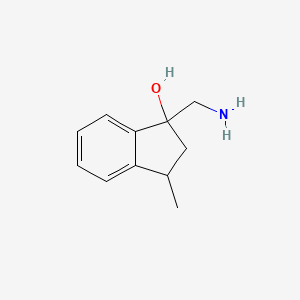


![[4-(3-Aminophenyl)morpholin-2-yl]methanol](/img/structure/B1380314.png)

